molecular formula C13H9NO4S B6248433 3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione CAS No. 56400-78-3

3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No.: B6248433
CAS No.: 56400-78-3
M. Wt: 275.3
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Description

3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound that features a benzoxathiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxathiazine ring.

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures (around 100-150°C).

    Solvent: Common solvents include toluene or xylene.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. The specific molecular targets and pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline

Uniqueness

3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is unique due to its specific arrangement of sulfur, nitrogen, and oxygen within the ring structure. This configuration imparts distinct chemical properties and reactivity compared to other benzoxathiazine derivatives, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

56400-78-3

Molecular Formula

C13H9NO4S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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